![molecular formula C14H14F2O2 B12557018 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 155366-02-2](/img/structure/B12557018.png)
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a spirocyclic compound characterized by a unique structural framework. Spirocyclic compounds are known for their distinct three-dimensional structures, which contribute to their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 3,5-difluorophenyl boronic acid is coupled with a suitable halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction can produce a fully saturated spirocyclic compound.
Applications De Recherche Scientifique
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Material Science: Its spirocyclic framework can be utilized in the development of novel materials with specific properties, such as high thermal stability or unique optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mécanisme D'action
The mechanism of action of 8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s unique structure allows for selective binding and activity modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one
- 7-Methyl-2-phenyl-1,4,6-trioxaspiro[4,5]dec-7-ene
Uniqueness
8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene stands out due to its specific substitution pattern and the presence of the dioxaspiro framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
155366-02-2 |
|---|---|
Formule moléculaire |
C14H14F2O2 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
8-(3,5-difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C14H14F2O2/c15-12-7-11(8-13(16)9-12)10-1-3-14(4-2-10)17-5-6-18-14/h1,7-9H,2-6H2 |
Clé InChI |
HYFKSBBPWWJJKI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC=C1C3=CC(=CC(=C3)F)F)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-Butyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B12556941.png)
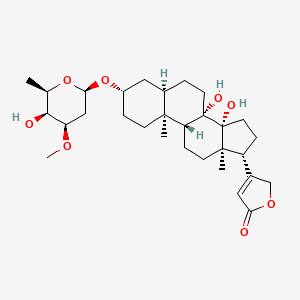
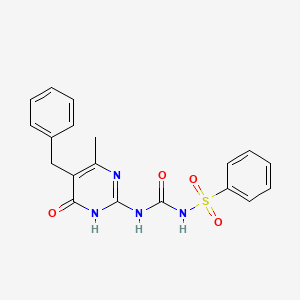
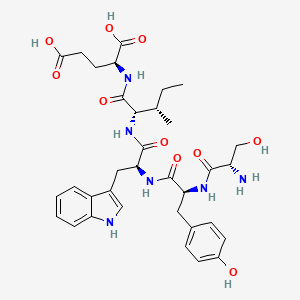

![1-Ethenyl-4-[(4-ethenylphenyl)methyltellanylmethyl]benzene](/img/structure/B12556979.png)
![Quinoxaline, 2,3-bis[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B12556982.png)

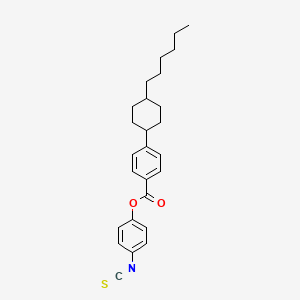

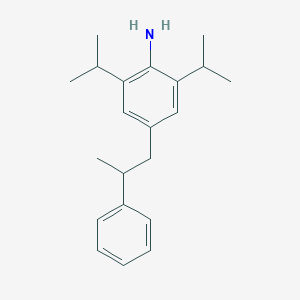
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)
